Lecithin
Description
Conceptualization of Lecithin as a Phospholipid Mixture
This compound is broadly defined as a naturally occurring mixture of phosphatides, primarily consisting of phosphatidylcholine (PC). However, its composition extends beyond PC to include other significant phospholipids (B1166683) such as phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol (PI), phosphatidylserine (B164497) (PS), and phosphatidic acid. wikipedia.orgopenmd.comatamanchemicals.comnih.govgvonehealthcare.comresearchgate.netchemicalbook.com This complex blend often contains varying amounts of other substances like glycolipids, triglycerides, sterols, fatty acids, and carbohydrates, depending on its source. wikipedia.orgnih.govgvonehealthcare.comchemicalbook.com
The defining characteristic of this compound and its constituent phospholipids is their amphiphilic nature. Each molecule possesses a polar, hydrophilic ("water-loving") head group and nonpolar, hydrophobic ("water-fearing") fatty acid tails. britannica.comwikipedia.orgatamanchemicals.comsoyinfocenter.comnih.gov This dual affinity allows this compound to position itself at the interface between immiscible substances, such as oil and water, making it an excellent emulsifying agent. wikipedia.orgatamanchemicals.comsoyinfocenter.com In aqueous solutions, these amphipathic molecules spontaneously aggregate to form various structures, including micelles, liposomes, and lipid bilayers, which are fundamental to cell membrane organization. britannica.comwikipedia.orgnih.gov
The typical composition of commercial this compound, often derived from sources like soybeans, can vary, but generally includes a significant proportion of these key phospholipids and other lipids. wikipedia.orgchemicalbook.com
| Component | Typical Percentage in Commercial Soybean this compound wikipedia.org |
| Soybean Oil | 33–35% |
| Phosphatidylinositols | 20–21% |
| Phosphatidylcholine | 19–21% |
| Phosphatidylethanolamine | 8–20% |
| Other Phosphatides (including Phosphatidylserine) | 5–11% |
| Free Carbohydrates | 5% |
| Sterols | 2–5% |
| Moisture | 1% |
Historical Context of this compound Research and Discovery
The historical journey of this compound research began in the mid-19th century. The French chemist and pharmacist Théodore Gobley is widely credited with the actual discovery of this compound. wikipedia.orgsoyinfocenter.comlecipro.commdpi.comcargill.com In 1845, Gobley successfully isolated a soft, viscous, orange-colored substance from egg yolks that could form an emulsion with water. soyinfocenter.comlecipro.com He subsequently named the specific phospholipid "lécithine" in 1850, a term derived from the Ancient Greek word "lekithos," meaning "egg yolk." wikipedia.orgsoyinfocenter.comlecipro.comcargill.com
Gobley's pioneering work extended beyond mere isolation; he established the complete chemical formula of phosphatidylcholine in 1874. wikipedia.org Over nearly three decades of research, he demonstrated the ubiquitous presence of this compound in a diverse range of biological materials, including venous blood, human lungs, bile, roe, and the brains of humans, sheep, and chickens. wikipedia.org
Early investigations into complex fatty acids preceded Gobley's work, with Fourcroy in 1793 and Vauquelin in 1812 isolating phosphorus-containing fats from the brain. soyinfocenter.com Fremy, in 1841, referred to one of Vauquelin's compounds as "oleophosphoric acid." soyinfocenter.com Further advancements in understanding this compound's chemical nature were made by C. Diakanow and Adolph Strecker between 1862 and 1868, who identified nitrogenous compounds initially discovered by Gobley. lecipro.com Strecker, in 1862, specifically discovered choline (B1196258), a nitrogenous compound, from the gallbladder. lecipro.com John Lewis William Thudichum, through detailed studies in brain chemistry between 1850 and 1882, elucidated the structure of many brain phospholipid compounds, including kephalin (phosphatidylethanolamine), thereby laying foundational work for phospholipid chemistry. lecipro.com
The industrial production of this compound commenced in the 1920s, transitioning from egg yolks to more abundant sources like soybeans, which paved the way for its widespread application. cargill.com
Structural Components of this compound Relevant to Biological Function
The biological functionality of this compound stems directly from the intricate structures of its constituent phospholipids. At their core, all phospholipids share a common structural motif: a glycerol (B35011) backbone, to which two fatty acid chains are attached, along with a phosphate (B84403) group. britannica.comcreative-proteomics.comlipotype.comcreative-proteomics.com The variation in the "head group" attached to the phosphate, as well as the specific fatty acid chains, dictates the unique properties and biological roles of each phospholipid within the this compound mixture. britannica.com
Key Phospholipid Components of this compound and Their Structures:
Phosphatidylethanolamine (PE) : Also known as cephalin, phosphatidylethanolamine features a glycerol backbone, two fatty acid chains, and a phosphoethanolamine molecule as its head group. lipotype.comcreative-proteomics.comwikipedia.orgresearchgate.netebi.ac.uk PE is a crucial building block for biological membranes and is vital for mitochondrial functionality. lipotype.comcreative-proteomics.com It is found in all living cells, comprising approximately 25% of all phospholipids, and is particularly abundant in nervous tissue. wikipedia.org
Phosphatidylinositol (PI) : This phospholipid is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and an inositol (B14025) sugar molecule as its head group. wikipedia.orgcreative-biolabs.comnih.govmdpi.comnih.gov The phosphate group imparts a negative charge at physiological pH. wikipedia.org While a minor component of total membrane lipids (2-10%), PI plays a key role in regulating fundamental processes such as membrane dynamics and signal transduction pathways, especially when phosphorylated to form phosphoinositides. creative-biolabs.commdpi.com
Phosphatidylserine (PS) : Phosphatidylserine is a phospholipid distinguished by the attachment of a serine amino acid to the third carbon of the glycerol backbone, via a phosphodiester linkage. creative-proteomics.comwikipedia.orgresearchgate.netrcsb.orgnih.gov This head group carries a net negative charge at physiological pH. creative-proteomics.comresearchgate.net A significant aspect of PS is its asymmetric distribution within cellular membranes, where it predominantly resides in the inner leaflet of the lipid bilayer. creative-proteomics.commdpi.comwikipedia.orgresearchgate.net PS plays a pivotal role in cell cycle signaling, particularly in apoptosis. wikipedia.org
The fatty acid chains attached to the glycerol backbone in these phospholipids exhibit considerable variability in terms of length and degree of saturation (i.e., presence of double bonds). britannica.comcreative-proteomics.comcreative-proteomics.comwikipedia.orgresearchgate.net This variability significantly influences the fluidity and stability of biological membranes, allowing for adaptation to different physiological conditions. creative-proteomics.comcreative-proteomics.com The amphipathic nature of these structural components enables phospholipids to spontaneously form the lipid bilayer, which is the fundamental structural basis of all cell membranes, providing a barrier that encloses and protects cellular contents while regulating transport. britannica.comwikipedia.orgnih.govcreative-proteomics.com
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14+,21-20+/t40-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPULHDHAOZNQI-JLOPVYAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline] | |
| Record name | Lecithins | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lecithin | |
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Solubility |
Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1008 | |
| Record name | LECITHINS | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0305 at 24 °C/4 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1008 | |
| Record name | LECITHINS | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 | |
CAS No. |
8002-43-5, 97281-47-5 | |
| Record name | Lecithin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15834 | |
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| Record name | Lecithins | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lecithins | |
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| Record name | Phosphatidylcholines, soya | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LECITHINS | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
236-237 °C | |
| Details | Fiume MZ; Internat J Toxicol 20(Suppl1): 21-45 (2001). Available from, as of Jul 20, 2016: https://online.personalcarecouncil.org/ctfa-static/online/lists/cir-pdfs/pr329.pdf | |
| Record name | LECITHINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biosynthesis and Metabolic Pathways of Lecithin
Hepatic Biosynthesis of Lecithin
The liver is the primary site for the de novo synthesis of phosphatidylcholine, employing two major pathways. sergey.sciencenih.gov These pathways ensure a constant supply of this essential phospholipid for membrane biogenesis, lipoprotein secretion, and bile formation.
The Cytidine (B196190) Diphosphate-Choline Pathway for Phosphatidylcholine Synthesis
The predominant mechanism for phosphatidylcholine synthesis in all mammalian cells is the Cytidine Diphosphate-Choline (CDP-choline) pathway, also known as the Kennedy pathway. nih.govwikipedia.org This pathway involves a sequence of three enzymatic reactions:
Phosphorylation of Choline (B1196258): Exogenous choline, taken up by the cell, is first phosphorylated by the enzyme choline kinase (CK) to form phosphocholine (B91661). This initial step consumes one molecule of ATP. nih.govwikipedia.org
Activation to CDP-Choline: The rate-limiting step of the pathway is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT) . This enzyme activates phosphocholine by reacting it with cytidine triphosphate (CTP) to produce CDP-choline and pyrophosphate. wikipedia.orgresearchgate.net
Formation of Phosphatidylcholine: Finally, the enzyme choline phosphotransferase (CPT) or choline/ethanolamine phosphotransferase (CEPT) catalyzes the transfer of the phosphocholine group from CDP-choline to a diacylglycerol (DAG) molecule, forming phosphatidylcholine. wikipedia.orgexamine.com
Table 1: Key Enzymes of the CDP-Choline Pathway
| Enzyme | Abbreviation | Function | Regulatory Role |
| Choline Kinase | CK | Catalyzes the phosphorylation of choline to phosphocholine. | First committed step in the pathway. wikipedia.org |
| CTP:phosphocholine cytidylyltransferase | CCT | Catalyzes the conversion of phosphocholine to CDP-choline. | Rate-limiting enzyme of the pathway. nih.govresearchgate.net |
| Choline phosphotransferase | CPT / CEPT | Transfers the phosphocholine headgroup from CDP-choline to diacylglycerol. | Final step in phosphatidylcholine synthesis. wikipedia.org |
Phosphatidylethanolamine (B1630911) N-Methylation Pathway
Unique to the liver, a second pathway contributes significantly to the phosphatidylcholine pool. The phosphatidylethanolamine N-methyltransferase (PEMT) pathway synthesizes phosphatidylcholine through the sequential methylation of another phospholipid, phosphatidylethanolamine (PE). nih.gov This process involves three successive methylation steps, each utilizing S-adenosylmethionine (SAM) as the methyl group donor, to convert PE into phosphatidylcholine. researchgate.net While the CDP-choline pathway produces the majority of phosphatidylcholine (~70%), the PEMT pathway is responsible for the remaining ~30% in the liver. researchgate.net Research indicates that the two pathways produce different molecular species of phosphatidylcholine; the CDP-choline pathway tends to generate molecules with saturated or monounsaturated fatty acids, whereas the PEMT pathway produces more polyunsaturated species containing fatty acids like arachidonate. nih.govresearchgate.net
Table 2: Comparison of Hepatic Phosphatidylcholine Synthesis Pathways
| Feature | CDP-Choline Pathway | Phosphatidylethanolamine N-Methylation (PEMT) Pathway |
| Primary Substrates | Choline, Diacylglycerol | Phosphatidylethanolamine, S-adenosylmethionine |
| Key Regulatory Enzyme | CTP:phosphocholine cytidylyltransferase (CCT) | Phosphatidylethanolamine N-methyltransferase (PEMT) |
| Prevalence | Ubiquitous in all mammalian cells | Primarily active in the liver |
| Contribution in Liver | ~70% of total PC synthesis | ~30% of total PC synthesis researchgate.net |
| Typical PC Product | Saturated and medium-chain fatty acid species. nih.gov | Polyunsaturated and long-chain fatty acid species. nih.gov |
Interplay between Choline and Methionine in this compound Biogenesis
The biosynthesis of this compound is intricately linked to the metabolism of choline and the amino acid methionine. Methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor required for the PEMT pathway. nih.govnih.gov When dietary choline is insufficient, the PEMT pathway becomes the sole endogenous source for de novo choline head groups, thereby increasing the demand for methionine to produce SAM. researchgate.net Conversely, an adequate supply of choline can spare methionine from being used for phosphatidylcholine synthesis. Furthermore, choline itself can be oxidized to form betaine, which can then donate a methyl group to homocysteine to regenerate methionine, highlighting a reciprocal metabolic relationship.
Regulation of this compound Synthesis in Specific Tissues
While the CDP-choline pathway is ubiquitous, its regulation and the presence of the PEMT pathway show tissue-specific differences. The liver is unique in its high capacity for both pathways. sergey.science This dual-pathway system allows the liver to manage the synthesis of diverse phosphatidylcholine species required for its functions, such as the secretion of very-low-density lipoproteins (VLDL) and bile. researchgate.net In contrast, most extrahepatic tissues rely solely on the CDP-choline pathway for their phosphatidylcholine needs. nih.gov The regulation of key enzymes also differs; for instance, CCTβ, an isoform of the rate-limiting enzyme, has a more restricted tissue distribution compared to the ubiquitous CCTα isoform. nih.gov
Extrahepatic this compound Metabolism
Outside of the liver, the metabolism of this compound primarily involves the digestion and absorption of dietary this compound in the intestine and its utilization by various tissues. In the intestinal lumen, dietary phosphatidylcholine is hydrolyzed by pancreatic phospholipases into lysophosphatidylcholine (B164491) and a free fatty acid. mdpi.com These products are then absorbed by enterocytes, where they are re-acylated back into phosphatidylcholine before being incorporated into chylomicrons for transport into the lymph and subsequently the bloodstream. frontiersin.org Other tissues then take up this compound from circulating lipoproteins to incorporate into their cellular membranes.
Molecular Regulation of this compound Synthesis Enzymes
The synthesis of this compound is tightly controlled at the molecular level, primarily through the regulation of the enzymes in the CDP-choline pathway.
The activity of choline kinase can be regulated by factors such as mitogenic growth factors, which have been shown to increase its activity in fibroblasts. nih.gov Different isoforms of choline kinase, such as ChoKα and ChoKβ, may also play distinct roles in metabolism. plos.org
The key regulatory point is the enzyme CTP:phosphocholine cytidylyltransferase (CCT) . nih.govnih.gov CCT is an amphitropic enzyme, meaning it can exist in both a soluble, inactive form and a membrane-bound, active form. nih.gov Its activity is stimulated by its translocation from the cytoplasm (or nucleus for the α-isoform) to cellular membranes, such as the endoplasmic reticulum and the nuclear envelope. nih.govnih.gov This translocation is triggered by changes in membrane lipid composition, specifically by a deficiency in phosphatidylcholine or an abundance of lipids like diacylglycerol and fatty acids, which signal a need for increased phosphatidylcholine synthesis. nih.govmolbiolcell.org The enzyme's structure includes a membrane-binding domain that acts as a sensor for the lipid environment. nih.gov Furthermore, the activity of CCTα is also regulated by phosphorylation of its serine-rich domain. molbiolcell.orgoup.com Transcriptional regulation of the genes encoding CCT is linked to the cell cycle, growth, and differentiation, involving transcription factors such as Sp1. researchgate.net
Roles of Lecithin in Cellular and Physiological Systems
Cell Membrane Structural Integrity and Dynamics
The amphipathic nature of lecithin, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, dictates its fundamental role in cell membrane architecture. britannica.com This dual characteristic drives the formation of the lipid bilayer, the structural foundation of all cell membranes, which acts as a selective barrier controlling the passage of substances into and out of the cell. britannica.comclarksonspecialtylecithins.com
The fluidity of a cell membrane is critical for its function, allowing for the movement of membrane proteins and facilitating processes like cell signaling and transport. This compound contributes significantly to this dynamic quality. The composition of phospholipids (B1166683) within the membrane, including the chain length and degree of unsaturation of their fatty acid tails, influences its fluidity. britannica.comresearchgate.net
The integration of specific types of this compound, such as lysothis compound, into the phospholipid bilayer has been shown to increase membrane fluidity and permeability. mdpi.com This alteration can promote the activity of nutrient transporters and the function of ion channels, thereby enhancing the efficiency of absorption and transport across the membrane. mdpi.com Conversely, interactions with other lipids can modulate this effect; for example, sphingomyelin is negatively correlated with membrane fluidity. researchgate.net Studies on liposomes—artificial vesicles made of phospholipid bilayers—have demonstrated that permeability to molecules like glucose increases with a higher proportion of this compound compared to other phospholipids like sphingomyelin. nih.gov
Within the complex environment of the biological membrane, this compound interacts with a variety of other lipid molecules, most notably cholesterol and sphingomyelin. These interactions are crucial for maintaining membrane structure and function. Phospholipids and cholesterol are essential for membrane integrity and fluidity, which facilitates vital cell functions and communication. nih.gov
This compound's interaction with cholesterol is particularly important. Cholesterol molecules intercalate between the phospholipid tails in the bilayer, modulating the membrane's fluidity. This prevents the membrane from becoming too fluid at high temperatures and too rigid at low temperatures. The specific interactions between this compound (phosphatidylcholine) and sphingomyelin have also been studied, revealing that they can influence the osmotic properties and permeability of the membrane. For instance, liposomes composed of a 1:1 molar ratio of this compound to sphingomyelin exhibit the largest aqueous volume per mole of phospholipid and the highest osmotic fragility. nih.gov
Cellular Signaling Mechanisms Involving this compound Metabolites
This compound is not merely a structural component; it is also a key player in cellular communication. It serves as a precursor molecule that can be broken down by various enzymes to generate "second messengers." nih.govnih.govresearchgate.net These small molecules relay signals received at the cell surface to effector proteins within the cell, initiating a cascade of events that result in a specific cellular response. nih.gov
The hydrolysis of membrane phospholipids like this compound by enzymes called phospholipases is a central mechanism for producing lipid second messengers. nih.govresearchgate.net Depending on the enzyme involved, different signaling molecules can be generated.
Phospholipase C (PLC) and Phospholipase D (PLD) can act on phosphatidylcholine to produce diacylglycerol (DAG) . researchgate.netsemanticscholar.org DAG remains within the membrane and is a critical activator of protein kinase C (PKC). nih.govnih.gov
PLD action also generates phosphatidic acid (PA) , another important second messenger. researchgate.netsemanticscholar.org
Phospholipase A2 (PLA2) liberates fatty acids from phospholipids, such as arachidonic acid . nih.govresearchgate.netresearchgate.net Arachidonic acid can then be converted into eicosanoids, a group of signaling molecules involved in inflammation and other physiological responses. nih.govresearchgate.net
The action of PLA2 also produces lysophospholipids , such as lyso-phosphatidylcholine (Lyso-PC) , which can themselves act as signaling mediators. researchgate.net
Table 1: Second Messengers Derived from this compound Metabolism
| Precursor | Enzyme | Second Messenger | Primary Role |
| Phosphatidylcholine | Phospholipase C/D | Diacylglycerol (DAG) | Activates Protein Kinase C (PKC) |
| Phosphatidylcholine | Phospholipase D | Phosphatidic Acid (PA) | Signaling molecule in various cellular processes |
| Phosphatidylcholine | Phospholipase A2 | Arachidonic Acid | Precursor for eicosanoids (e.g., prostaglandins) |
| Phosphatidylcholine | Phospholipase A2 | Lysophosphatidylcholine (B164491) | Lipid mediator |
The second messengers generated from this compound metabolism directly influence the activity of various enzymes. The most well-known example is the activation of Protein Kinase C (PKC) by diacylglycerol (DAG). nih.govnih.gov PKC is a family of enzymes that control the function of other proteins by phosphorylating them, playing a role in a vast array of cellular processes from proliferation to apoptosis.
This compound itself is a direct participant in enzymatic reactions. It is a necessary substrate for the enzyme This compound-cholesterol acyltransferase (LCAT) . consensus.appconsensus.app LCAT is a crucial enzyme in reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver. nih.govconsensus.app The activation of LCAT, facilitated by its binding to this compound-containing particles, is essential for the esterification of cholesterol, a key step in the maturation of high-density lipoprotein (HDL) particles. consensus.appconsensus.app
This compound in Lipid and Lipoprotein Metabolism
This compound plays a multifaceted role in the complex system of lipid and lipoprotein metabolism, influencing everything from fat absorption to the regulation of cholesterol levels in the blood. clarksonspecialtylecithins.comtaylorfrancis.comresearchgate.net Its emulsifying properties are essential for the digestion and absorption of dietary fats. clarksonspecialtylecithins.com
Dietary this compound has been shown to impact hepatic cholesterol homeostasis. nih.gov Research in animal models indicates that a this compound-rich diet can modify the activity of key enzymes involved in cholesterol metabolism. Specifically, dietary soybean this compound was found to dramatically decrease the activity of microsomal acyl-CoA: cholesterol acyltransferase (ACAT) by 75%, while enhancing the activity of HMG-CoA reductase and cholesterol 7 alpha-hydroxylase . nih.gov The inhibition of ACAT is significant as it can lead to a decrease in the plasma level of very low-density lipoprotein (VLDL). nih.gov
Furthermore, this compound is central to the dynamics of lipoproteins, the particles that transport fats and cholesterol through the bloodstream. It is a key structural component of these particles and influences their metabolism. This compound facilitates the synthesis of high-density lipoprotein (HDL), often referred to as "beneficial cholesterol," which is involved in removing excess cholesterol from the body. nih.gov Simultaneously, it has been associated with a reduction in low-density lipoprotein (LDL), or "bad cholesterol." nih.govvivavitamins.com This dual action underscores this compound's importance in maintaining a balanced cholesterol profile and supporting cardiovascular health. nih.gov
Emulsification and Digestion of Dietary Lipids
This compound plays a crucial role in the digestion and absorption of dietary lipids through its action as an emulsifying agent. In the gastrointestinal tract, dietary fats, which are hydrophobic, tend to aggregate into large globules, limiting the access of water-soluble digestive enzymes. This compound, being an amphipathic molecule with both a hydrophilic (water-attracting) and a hydrophobic (fat-attracting) part, positions itself at the oil-water interface. This action breaks down large fat globules into smaller droplets, a process known as emulsification.
This emulsification process dramatically increases the surface area of the lipids, making them more accessible to pancreatic lipase, the primary enzyme responsible for fat digestion. Bile, produced by the liver and released into the small intestine, contains bile salts and this compound, which work in concert to emulsify fats. By forming a stable emulsion, this compound ensures that the fat-breaking enzymes can efficiently sever fatty acids from their glycerol (B35011) backbones, facilitating their subsequent absorption by the intestinal cells.
Interactive Data Table: Components Involved in Lipid Emulsification
| Component | Type | Function |
|---|---|---|
| This compound | Phospholipid | Acts as a natural emulsifier, breaking down large fat globules. |
| Bile Salts | Steroid Acids | Work with this compound to stabilize the fat emulsion. |
| Pancreatic Lipase | Enzyme | Hydrolyzes emulsified triglycerides into fatty acids and monoglycerides. |
Role in Reverse Cholesterol Transport (RCT)
This compound is a key player in Reverse Cholesterol Transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. This pathway is crucial for preventing the accumulation of cholesterol in blood vessels, a hallmark of atherosclerosis. This compound is a fundamental component of High-Density Lipoprotein (HDL), often referred to as "good cholesterol."
The enzyme this compound-Cholesterol Acyltransferase (LCAT) is central to this process. LCAT circulates in the plasma bound to HDL particles. It catalyzes the transfer of a fatty acid from a this compound (phosphatidylcholine) molecule to free cholesterol, forming a cholesteryl ester. Because cholesteryl esters are more hydrophobic than free cholesterol, they move from the surface to the core of the HDL particle. This action creates a concentration gradient that facilitates the continued removal of free cholesterol from peripheral cells onto the HDL particle, effectively trapping cholesterol within HDL for transport to the liver. This process is a cornerstone of how this compound contributes to cardiovascular health. frontiersin.org
Impact on Apolipoprotein Synthesis and Function
Apolipoproteins are proteins that bind to lipids to form lipoproteins, which are essential for the transport of fats and cholesterol in the blood. This compound's influence is particularly significant in relation to Apolipoprotein A-I (ApoA-I), the primary protein component of HDL. ApoA-I is a crucial activator of the LCAT enzyme.
Modulation of Cholesterol Esterification by this compound:Cholesterol Acyltransferase (LCAT)
This compound is not just a passive component in the LCAT reaction; it is the direct substrate that provides the acyl group for the esterification of cholesterol. The LCAT enzyme specifically cleaves the fatty acid from the sn-2 position of a this compound (phosphatidylcholine) molecule and transfers it to the 3-hydroxyl group of cholesterol. nih.gov This reaction produces a cholesteryl ester and lysophosphatidylcholine. nih.gov
The conversion of cholesterol to the more hydrophobic cholesteryl ester is a critical step that sequesters the cholesterol within the core of the lipoprotein particle. nih.govwikipedia.org This prevents the cholesterol from spontaneously transferring back to cell membranes and promotes a unidirectional flow of cholesterol from peripheral tissues into HDL particles. nih.gov Approximately 75% of the cholesterol esterification in plasma is performed by LCAT, highlighting the significance of the this compound-dependent LCAT reaction in systemic cholesterol metabolism. nih.gov
Interactive Data Table: The LCAT Reaction
| Reactant | Enzyme | Product 1 | Product 2 |
|---|---|---|---|
| This compound (Phosphatidylcholine) | LCAT | Cholesteryl Ester | Lysophosphatidylcholine |
| Free Cholesterol | LCAT | Cholesteryl Ester | Lysophosphatidylcholine |
This compound in Neurological Function
Precursor for Neurotransmitter Synthesis (Acetylcholine)
This compound, specifically its phosphatidylcholine component, is a primary dietary source of choline (B1196258). Choline is an essential nutrient that serves as a precursor for the synthesis of acetylcholine (ACh), a vital neurotransmitter. nih.govcreative-proteomics.com Acetylcholine plays a fundamental role in numerous functions of the central and peripheral nervous systems, including memory, learning, muscle control, and mood regulation. capecrystalbrands.com
The synthesis of acetylcholine occurs within cholinergic neurons. These neurons are unique in their ability to utilize choline not only as a structural component of their cell membranes but also as the direct building block for their neurotransmitter. pnas.orgpnas.org Studies have shown that the consumption of this compound can effectively raise serum choline levels, thereby increasing the availability of this precursor for acetylcholine synthesis in the brain. nih.govfrontiersin.org Research on human neuronal cell lines has demonstrated that acetylcholine can be synthesized from choline derived directly from the degradation of endogenous phosphatidylcholine. pnas.orgpnas.org This highlights the critical role of this compound as a reservoir of choline for maintaining cholinergic neurotransmission.
Influence on Neural Network Complexity and Activity
This compound and its constituent fatty acids are integral to the structure and function of brain cell membranes. The phospholipids in these membranes are critical for the nervous system's structure and function. nih.govresearchgate.net Research has shown that this compound, particularly when rich in polyunsaturated fatty acids (PUFAs) like those found in marine sources, can positively influence neuronal development.
In vitro studies using cortical rat neurons have demonstrated that nanoliposomes made from natural this compound can increase neurite outgrowth, enhance neural network complexity, and boost neural activity. nih.govresearchgate.net This research also observed an upregulation of synapsin I (SYN1), a protein that supports synaptogenesis, synaptic development, and maturation. nih.govresearchgate.net These findings suggest that this compound contributes to the fundamental processes of building and maintaining complex neural networks. By providing essential phospholipids and fatty acids, this compound supports the integrity of neuronal membranes and facilitates the signaling processes that underpin brain function and plasticity. mdpi.com
Synaptogenesis and Synaptic Development Modulation
This compound, as a primary source of choline and various phospholipids, plays a significant role in the intricate processes of synaptogenesis (the formation of synapses) and the subsequent development and maturation of these critical neuronal connections. The availability of choline is a rate-limiting factor in the synthesis of phosphatidylcholine (PC), a major phospholipid component of neuronal membranes. This synthesis is crucial for the structural development of neurons, including the extension of neurites and the formation of complex neural networks.
Research has demonstrated that this compound and its constituent polyunsaturated fatty acids (PUFAs) can significantly influence neuronal development. For instance, nanoliposomes derived from marine this compound, rich in PUFAs like docosahexaenoic acid (DHA), have been shown to increase neurite outgrowth, enhance network complexity, and accelerate the onset of synchronous activity in cultured cortical neurons. nih.govnih.gov A key finding in these studies was the upregulation of synapsin I, a protein essential for synapse development and maturation, supporting this compound's positive role in these processes. nih.govnih.gov
The mechanism by which this compound and its components influence synaptogenesis is multifaceted. The incorporation of specific fatty acids from this compound into neuronal membranes can alter membrane fluidity and the function of membrane-bound proteins, which are critical for synaptic signaling. Furthermore, choline itself is a precursor for the neurotransmitter acetylcholine, which is vital for synaptic transmission and plasticity. nih.govfrontiersin.org Studies in rodent models have shown that maternal dietary intake of choline influences neurogenesis in the fetal hippocampus, leading to lifelong changes in memory function. nih.gov This highlights the importance of choline availability during critical periods of brain development for establishing robust and efficient synaptic connections. nih.gov
Myelin Sheath Composition and Integrity
The myelin sheath, a specialized membrane rich in lipids that insulates nerve axons, is crucial for the rapid and efficient transmission of nerve impulses. This compound is a key component of this vital structure. The lipids commonly found in the myelin sheath include phospholipids like this compound, cerebroside, cholesterol, and sphingolipids. study.com In fact, the glial cells responsible for myelination have membranes containing approximately 70% lipids, a significantly higher proportion than most other cell membranes. study.com
Phosphatidylcholine, a primary component of this compound, is integral to the structure and integrity of the myelin sheath. clarksonspecialtylecithins.com The composition of the myelin sheath is distinctive, with a high concentration of cholesterol and glycolipids, in a ratio of approximately 40% cholesterol, 40% phospholipids (including this compound), and 20% glycolipids. nih.govfrontiersin.org This unique lipid composition makes myelin an excellent electrical insulator.
The synthesis and incorporation of this compound into the myelin sheath is a localized process. Autoradiographic studies have shown that choline-labeled phospholipids, predominantly this compound, are initially concentrated in the cytoplasm of Schwann cells (the myelinating cells of the peripheral nervous system). nih.gov Subsequently, these labeled lipids move into the outer layers of the myelin sheath and are eventually distributed evenly throughout its inner and outer layers. nih.gov This indicates that the incorporation of precursor choline phospholipids into the myelin membrane is a local event, with minimal contribution from the neuronal cell body via axoplasmic transport. nih.gov The integrity of the myelin sheath is therefore dependent on a continuous and localized supply and metabolism of its lipid components, including this compound.
This compound in Hepatic Physiology and Pathophysiology
Impact on Liver Lipid Homeostasis
This compound, and specifically its primary component phosphatidylcholine (PC), is central to maintaining liver lipid homeostasis. The liver is the primary site for the synthesis of PC, which is an essential component of all plasma lipoproteins. researchgate.net PC is required for the assembly and secretion of very low-density lipoproteins (VLDL), the primary vehicle for transporting triglycerides from the liver to peripheral tissues. researchgate.netdroracle.ai Impaired hepatic PC biosynthesis leads to a significant reduction in the secretion of VLDL, resulting in the accumulation of fat within the liver. researchgate.netnih.gov
Dietary this compound can influence hepatic cholesterol metabolism. Studies in rats have shown that a this compound-rich diet can modify hepatic cholesterol homeostasis by enhancing the activity of enzymes involved in cholesterol synthesis and breakdown, such as HMG-CoA reductase and cholesterol 7 alpha-hydroxylase. nih.gov At the same time, it dramatically decreases the activity of ACAT, an enzyme involved in cholesterol storage. nih.gov This shift in enzyme activity leads to a decrease in the plasma level and size of VLDL and an increase in bile acid pool size and biliary lipid output. nih.gov
Furthermore, the ratio of phosphatidylcholine to another phospholipid, phosphatidylethanolamine (B1630911) (PE), in the liver is crucial for maintaining metabolic health. droracle.ainih.gov Alterations in this PC/PE ratio have been linked to the development of fatty liver disease. nih.gov Research suggests that this compound promotes adipocyte differentiation and can induce lipid accumulation in human hepatoma cells, indicating its complex role in lipid metabolism that can be influenced by cellular context. researchgate.net
Protective Mechanisms against Liver Damage
This compound exhibits protective effects against various forms of liver damage. As a fundamental component of cell membranes, phosphatidylcholine (PC) from this compound helps maintain the structural integrity and fluidity of liver cell (hepatocyte) membranes. droracle.airesearchgate.net This is crucial for the proper functioning of the numerous metabolic processes that occur on these membranes. researchgate.net
Clinical and experimental studies have indicated that PC can protect the liver from damage induced by alcohol, pharmaceuticals, pollutants, and viruses. researchgate.net The protective mechanism is largely attributed to the ability of PC to repair and regenerate damaged liver cell membranes, thereby strengthening their resilience to oxidative stress and inflammation. researchgate.netlifenutrition.com
This compound's role in liver protection also extends to its ability to stimulate the enzymatic systems responsible for detoxification. mikronaehrstoffcoach.com It aids in the breakdown and excretion of toxins and foreign substances. mikronaehrstoffcoach.com Moreover, phospholipids like those found in this compound can positively influence antioxidative processes by improving the glutathione status, a key endogenous antioxidant. mikronaehrstoffcoach.com In animal models of cholestatic liver disease, dietary this compound has been shown to dramatically mitigate hepatic damage, including reducing elevated liver enzymes and bilirubin, and decreasing bile duct proliferation and fibrosis. nih.gov
Implications in Non-Alcoholic Fatty Liver Disease
Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of excess fat in the liver. This compound, primarily through its phosphatidylcholine (PC) content, has significant implications in the context of NAFLD. PC is essential for the export of fat from the liver via very low-density lipoproteins (VLDL). droracle.aiyoutube.com A deficiency in PC can lead to fat accumulation in hepatocytes, a hallmark of NAFLD. lifenutrition.comyoutube.com
Several studies have highlighted the therapeutic potential of this compound and its derivatives in NAFLD. Supplementation with essential phospholipids, rich in PC, has been shown to improve liver enzyme levels and reduce fat in the liver tissue of patients with liver disease. lifenutrition.com A specific component of this compound, dilauroyl phosphatidylcholine (DLPC), has been found to increase insulin (B600854) sensitivity and reduce fatty liver in mice, suggesting its potential as a treatment for prediabetic patients who are at high risk for NAFLD. bcm.edu
The mechanism behind these benefits involves the modulation of key regulators of lipid metabolism. For instance, certain types of this compound can bind to and activate PPAR-alpha, a protein that regulates fat metabolism in the liver. gate2biotech.com This activation can help to lower triglycerides and elevate good cholesterol. Furthermore, in animal models of diet-induced metabolic dysfunction–associated steatohepatitis (a more severe form of NAFLD), supplementing with phosphatidylcholine was found to attenuate the development of fatty liver and inflammation. nih.gov This protective effect was associated with alterations in signaling pathways that regulate lipid storage and inflammation in the liver. nih.gov
This compound in Immune System Modulation
This compound and its primary constituent, phosphatidylcholine (PC), have demonstrated notable immunomodulatory effects. The integrity of cell membranes, which is supported by this compound, is crucial for optimal cell signaling and interaction with antibodies, facilitating an efficient immune response to pathogens. clarksonspecialtylecithins.com
Dietary supplementation with different forms of choline, the precursor to PC, can have varying impacts on the maturation of the immune system. Diets rich in phosphatidylcholine have been shown to have stronger immunomodulatory effects than free choline. frontiersin.org For example, PC supplementation is associated with increased T-cell proliferation and higher production of certain cytokines like IL-2, IL-6, and TNF-α. frontiersin.org
Studies in animal models have provided further evidence of this compound's impact on the immune system. In one study with rats, daily soy this compound supplementation was found to significantly increase the phagocytic capacity of macrophages by 29% in non-diabetic rats and increase the number of lymphocytes in diabetic rats by 92%. medicalnewstoday.comresearchgate.net Macrophages are white blood cells that play a critical role in engulfing foreign materials, and lymphocytes are vital to the adaptive immune system. medicalnewstoday.com
Furthermore, phosphatidylcholine has been shown to have anti-inflammatory properties. It can ameliorate systemic inflammation and cognitive impairments induced by lipopolysaccharide (LPS), a potent inflammatory agent, by mediating the gut-brain axis balance. acs.org In the context of specific diseases, this compound-bound iodine has been used to modulate mite antigen-induced immune responses in patients with bronchial asthma, suggesting a role in ameliorating abnormal cell-mediated immune responses. nih.gov
Interactive Data Tables
Table 1: Effects of this compound on Liver Enzymes in Animal Models
| Study Model | Intervention | Effect on Liver Enzymes |
|---|---|---|
| High cholesterol in rats | This compound supplementation | Decreased ALT & AST consensus.app |
| Alcohol-induced liver injury in mice | This compound supplementation | Decreased ALT & AST consensus.app |
| Toxin-exposed fish | This compound supplementation | Reversed ALT & AST elevations consensus.app |
Table 2: Impact of this compound Supplementation on Immune Cells
| Study Subject | Intervention | Observed Effect |
|---|---|---|
| Rats | Daily soy this compound supplementation | Increased macrophage activity by 29% medicalnewstoday.com |
| Non-diabetic rats | Daily this compound supplementation | Increased macrophage phagocytic capacity by 29% researchgate.net |
Macrophage Activity Enhancement
This compound, particularly in the form of phosphatidylcholine, has demonstrated significant immunomodulatory effects by enhancing the activity of macrophages. Research indicates that soy this compound supplementation can influence macrophage function, including their phagocytic and antigen-processing capabilities frontiersin.org. A study conducted on alloxan-induced diabetic rats revealed that soy this compound supplementation led to a notable increase in macrophage phagocytic capacity. Specifically, non-diabetic rats supplemented with this compound showed a 29% increase in this capacity, highlighting a direct impact on this aspect of the innate immune response researchgate.net. This suggests that this compound can bolster the body's first line of defense against pathogens and cellular debris frontiersin.orgresearchgate.net. The mechanism is thought to involve the regulation of pathways such as the NF-κB pathway in mononuclear phagocytes, which influences the expression of genes related to inflammatory responses researchgate.net.
Lymphocyte Population Dynamics
This compound also exerts an influence on the dynamics of lymphocyte populations, which are key components of the adaptive immune system. Studies have shown that this compound supplementation can alter lymphocyte numbers and responsiveness. In a study involving diabetic rats, this compound supplementation resulted in a 92% increase in the lymphocyte count, indicating a potent immunomodulatory effect researchgate.net.
Furthermore, research on aging mouse lymphocytes has shown that in vitro treatment with phosphatidylcholine (this compound) enhances their proliferative responses to mitogens nih.gov. This effect was particularly noted in cells from aged mice, which are known to have an increased cholesterol-to-phospholipid ratio in their plasma membranes. The treatment with this compound, aimed at reducing this ratio, restored functional performance that typically declines with age nih.gov. This suggests that this compound can play a role in modulating age-associated changes in lymphocyte function.
This compound in Gastrointestinal Health
Mucus Layer Integrity and Protection
This compound, in its form as phosphatidylcholine (PC), is a critical structural component of the gastrointestinal mucosal barrier researchgate.netscite.ai. It constitutes over 70% of the total phospholipids within the intestinal mucus layer nih.govscispace.comtypeset.io. This high concentration of PC is arranged in lamellar membranes, creating a surfactant-like, hydrophobic surface that acts as a protective barrier researchgate.netnih.govscispace.com. This barrier is crucial for mucosal defense, as it prevents the invasion of commensal bacteria from the gut lumen into the mucosal tissue, thereby preventing inflammation scite.ainih.govscispace.comtypeset.io. The hydrophobic properties imparted by the PC layer repel luminal contents and protect the underlying epithelial cells from damage mdpi.com. A defect or damage to this phospholipid layer has been shown to increase susceptibility to inflammation researchgate.netscite.ai.
Potential in Inflammatory Bowel Conditions (e.g., Ulcerative Colitis)
A significant body of research points to the therapeutic potential of this compound in inflammatory bowel conditions, particularly ulcerative colitis (UC). A key pathogenetic feature of UC is a substantial reduction—approximately 70%—in the phosphatidylcholine content of the colonic mucus, a deficiency that is present regardless of the disease's inflammatory activity researchgate.netscite.ainih.govscispace.comtypeset.io. This intrinsic lack of PC compromises the integrity of the mucosal barrier, allowing bacteria to penetrate the mucus and trigger an inflammatory response nih.govscispace.comtypeset.io.
Clinical studies have explored the strategy of supplementing this missing mucus PC with a delayed-release oral PC preparation. This approach has proven effective in compensating for the PC deficiency and improving inflammatory activity in UC patients researchgate.netnih.govscispace.comtypeset.io.
Table 1: Clinical Trial Outcomes of Delayed-Release Phosphatidylcholine (PC) in Ulcerative Colitis
| Trial Focus | PC-Treated Group Outcome | Placebo Group Outcome | Statistical Significance | Source |
| Remission in Non-Steroid-Treated Active UC | 53% of patients reached remission (Clinical Activity Index ≤3). | 10% of patients reached remission. | p ≤ 0.001 | researchgate.netscite.ai |
| Steroid-Sparing Effects in Steroid-Dependent UC | 50% (15 patients) achieved complete steroid withdrawal with remission or clinical response. | 10% (3 patients) achieved the same outcome. | p = 0.002 | researchgate.netscite.ai |
A meta-analysis of three randomized controlled trials confirmed that a 30% PC-containing this compound preparation with a delayed intestinal release formulation significantly improves clinical and endoscopic outcomes, as well as histology and quality of life in patients with ulcerative colitis, without causing adverse events karger.com. These findings suggest that the topical supplementation of PC may be a viable first-choice therapy for resolving the inflammatory activity characteristic of UC researchgate.netscite.ai.
Advanced Research in Lecithin Based Biomedical Applications
Lecithin in Drug Delivery Systems
The versatility of this compound allows for its incorporation into a variety of drug delivery platforms, each tailored for specific administration routes and therapeutic goals. Its ability to self-assemble into vesicles and stabilize emulsions has been pivotal in the evolution of nanomedicine.
This compound is a primary component in the formation of liposomes, which are microscopic vesicles composed of one or more lipid bilayers. These structures can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and controlling their release. nih.gov The physicochemical properties of this compound, such as its acyl chain length and degree of saturation, significantly influence the drug release kinetics from liposomes. tandfonline.com For instance, liposomes made from lecithins with longer, saturated acyl chains, like distearoylphosphatidylcholine (DSPC), tend to be more stable and exhibit slower drug release compared to those made from lecithins with shorter, unsaturated chains. tandfonline.com
The controlled release of therapeutic agents from this compound-based liposomes can be triggered by various internal or external stimuli, such as pH changes, temperature, or enzymes. wikilectures.eutandfonline.com For example, thermosensitive liposomes can be designed to release their drug payload when exposed to the slightly elevated temperatures found in tumor microenvironments. tandfonline.com This targeted release mechanism enhances the drug concentration at the site of action, thereby improving its therapeutic effect.
Table 1: Influence of this compound Composition on Liposome (B1194612) Characteristics
| This compound Type | Acyl Chain Characteristics | Phase Transition Temperature (Tc) | Effect on Drug Release | Reference |
|---|---|---|---|---|
| DMPC | Short, Saturated | Low | Faster Release | tandfonline.com |
| DPPC | Medium, Saturated | Intermediate | Moderate Release | tandfonline.com |
| DSPC | Long, Saturated | High | Slower, more controlled release | tandfonline.com |
To overcome rapid elimination from the body and to achieve site-specific drug delivery, the surface of this compound-derived liposomes can be modified. nih.govnih.gov One of the most common strategies is PEGylation, which involves attaching polyethylene glycol (PEG) to the liposome surface. This creates "stealth" liposomes that can evade recognition by the immune system, prolonging their circulation time in the bloodstream. nih.govresearchgate.net
For active targeting, ligands such as antibodies, peptides, or small molecules can be conjugated to the liposome surface. nih.govresearchgate.net These ligands specifically bind to receptors that are overexpressed on the surface of target cells, such as cancer cells, leading to enhanced cellular uptake and internalization of the liposomal drug. nih.govresearchgate.net This targeted approach increases the drug's efficacy while sparing healthy tissues from its cytotoxic effects. nih.gov Immunoliposomes, which are liposomes with antibodies attached to their surface, are a prime example of this strategy, offering a high degree of specificity for their target antigens. nih.gov
Table 2: Common Surface Modifications of this compound Liposomes
| Modification Strategy | Description | Purpose | Reference |
|---|---|---|---|
| PEGylation | Coating with polyethylene glycol (PEG) | Prolongs circulation time by evading the immune system. | nih.gov |
| Ligand Conjugation | Attachment of antibodies, peptides, or small molecules. | Enables active targeting to specific cell receptors. | nih.govresearchgate.net |
| Cationic Lipids | Incorporation of positively charged lipids. | Facilitates interaction with negatively charged cell membranes, enhancing uptake. | dovepress.com |
The stability of this compound liposomes is a critical factor for their successful clinical application. Instability can lead to premature drug leakage and a loss of therapeutic efficacy. ijper.orgbiotechnology.kiev.ua The chemical stability of the phospholipid bilayer can be affected by hydrolysis of the ester bonds and peroxidation of unsaturated fatty acid chains. biotechnology.kiev.ua The physical stability relates to the maintenance of vesicle size and the prevention of aggregation or fusion. ijper.orgbiotechnology.kiev.ua
Several factors influence liposome stability, including the choice of this compound, the inclusion of cholesterol, and the pH of the formulation. researchgate.net Cholesterol is often incorporated into the lipid bilayer to modulate its fluidity, reduce drug leakage, and improve stability. mdpi.com The bioavailability of a liposomal drug is closely linked to its stability in biological fluids and its ability to reach the target site in sufficient concentrations. nih.gov For instance, soy this compound is often preferred over egg-derived this compound for liposomal formulations due to its higher stability, which is attributed to a lower content of polyunsaturated fatty acids. nih.gov
This compound is also a key component in the formation of microemulsions and nano-lipid systems, which are promising carriers for drug delivery. nmims.eduresearchgate.net Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants, with droplet sizes typically in the nanometer range. nih.govmdpi.com this compound, acting as a surfactant, can stabilize these systems and enhance the solubilization of poorly water-soluble drugs. nmims.edu These formulations offer advantages such as ease of preparation and the potential for enhanced drug absorption. nmims.edumdpi.com
Nano-lipid carriers, which encompass systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), utilize solid lipids to encapsulate drugs. This compound can be used as a surfactant in these systems to form a protective shell around the drug-loaded lipid core. nih.gov These nano-lipid systems have been shown to improve the bioavailability of various drugs. nih.gov
This compound organogels are viscoelastic, biocompatible systems formed by the self-assembly of this compound molecules in an organic solvent, entrapping the solvent within a three-dimensional network. nih.govacs.org These gels have shown considerable promise for topical and transdermal drug delivery. nih.gov The lipophilic nature of organogels can enhance the penetration of drugs through the stratum corneum, the outermost layer of the skin. nih.govacs.org
These systems are thermodynamically stable and can be prepared by spontaneous emulsification, contributing to a prolonged shelf life. nih.gov this compound organogels can be formulated to provide controlled release of the incorporated drug over an extended period. nih.gov For example, the release rate of a model drug, ibuprofen, from an organogel was found to decrease with an increase in the amount of the gelator. nih.gov Pluronic this compound organogels (PLOs) are a specific type of organogel that incorporates a block copolymer, Pluronic, which can further modify the gel's properties and drug release characteristics. fagron.czrjptonline.org
This compound plays a crucial role in the functionalization of various nanoparticles for targeted therapies. researchgate.netrsc.org A this compound coating can serve as a stabilizing and functionalizing agent for nanoparticles, enabling them to mimic natural lipoproteins and cross biological barriers like the blood-brain barrier (BBB). nih.govresearchgate.net This strategy involves adsorbing this compound onto the surface of nanoparticles, which can then facilitate the binding of targeting ligands, such as apolipoprotein E (ApoE), to mediate transport across the BBB. nih.govresearchgate.net
Furthermore, this compound is a key component in the development of lipid-polymer hybrid nanoparticles, which combine the structural integrity of a polymeric core with the biocompatibility of a lipid shell. worldscientific.com These core-shell nanoparticles can be engineered to have tunable sizes and surface charges, and can be functionalized with targeting moieties for specific cell recognition. worldscientific.com This approach has been explored for the delivery of chemotherapeutic agents, demonstrating high encapsulation efficiency and targeted cytotoxicity to cancer cells. worldscientific.com
Liposomal Formulations for Encapsulation and Controlled Release
This compound in Tissue Engineering and Regenerative Medicine
This compound, a naturally occurring mixture of phospholipids (B1166683), is gaining significant attention in tissue engineering and regenerative medicine. Its inherent biocompatibility and its crucial role in the structure and function of cellular membranes make it an attractive biomaterial for creating environments that support and promote tissue growth. As a primary component of cell membranes, this compound and its derivatives, such as phosphatidylcholine, can be integrated into biomaterials to mimic the natural extracellular matrix (ECM), thereby enhancing cellular interactions and guiding tissue formation.
Scaffold Development and Biocompatibility Enhancement
Scaffolds are three-dimensional structures that provide a temporary framework for cells to attach, proliferate, and differentiate, ultimately forming new tissue. The ideal scaffold should be biocompatible, biodegradable, and possess mechanical properties similar to the target tissue. Many synthetic polymers used for scaffolds, such as Polycaprolactone (PCL) and Poly(lactic-co-glycolic acid) (PLGA), are hydrophobic, which can limit cell adhesion and infiltration.
This compound is incorporated into these polymer scaffolds to enhance their biocompatibility, primarily by improving their hydrophilicity. researchgate.netnih.gov Its amphiphilic nature allows it to act as a natural surfactant, modifying the surface properties of hydrophobic materials to make them more favorable for cell attachment. rsc.org Techniques like electrospinning are commonly used to fabricate fibrous scaffolds where this compound is blended with polymers like PCL, PLGA, or Poly(L-lactic acid) (PLLA). researchgate.netnih.govnih.gov
The addition of this compound has been shown to reduce the hydrophobicity of polymer scaffolds in a dose-dependent manner without significantly compromising their bulk mechanical properties. nih.govresearchgate.net For instance, incorporating this compound into PCL scaffolds can increase hydrophilicity while maintaining the material's mechanical and chemical integrity and ensuring it remains non-cytotoxic. researchgate.netnih.gov Studies on PLGA scaffolds demonstrated that the addition of this compound resulted in a successful hydrophilic modification, which is crucial for improving interactions with biological systems. nih.gov This enhancement of biocompatibility is a critical first step in designing scaffolds that can effectively support tissue regeneration.
Below is a summary of research findings on the development of this compound-based scaffolds and their enhanced biocompatibility.
| Base Polymer | This compound Concentration (wt.%) | Fabrication Method | Key Biocompatibility Findings |
| Polycaprolactone (PCL) | 30-50% | Electrospinning | Increased hydrophilicity; Maintained cell viability and non-cytotoxicity. researchgate.netnih.gov |
| Poly(lactic-co-glycolic acid) (PLGA) | 5% | Microsphere Sintering | Achieved desired hydrophilic modification without sacrificing bulk properties; High cytocompatibility. nih.gov |
| Poly(L-lactic acid) (PLLA) | 5-15% | Electrospinning | Dramatically increased hydrophilicity (water uptake); Optimal biocompatibility at 5% this compound. nih.gov |
| Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P34HB) | Not specified | Electrospinning | Improved the hydrophilicity of the pure P34HB scaffold; Excellent biocompatibility shown in vivo. rsc.orgresearchgate.net |
Promotion of Cellularity and Tissue Regeneration
The improved biocompatibility of this compound-modified scaffolds directly translates to enhanced cellular responses, which are essential for tissue regeneration. By creating a more cell-friendly surface, these scaffolds promote greater cell attachment, survival, and proliferation. nih.gov Research has consistently shown that functionalizing scaffolds with this compound leads to better outcomes in cell culture and in preclinical models.
For bone tissue engineering, this compound has demonstrated significant potential. In studies using electrospun PCL scaffolds, the addition of this compound was associated with increased cellular attachment of Saos-2 osteoblasts. researchgate.net Furthermore, low concentrations of this compound were found to induce the upregulation of several genes associated with osteogenesis in primary mesenchymal stem cells (MSCs). researchgate.net Similarly, when human fetal osteoblasts were seeded on PLGA scaffolds containing 5 wt% this compound, they showed high cell viability and alkaline phosphatase activity, an indicator of bone formation. nih.gov This this compound-enhanced environment also promoted the expression of type I collagen, a key component of the bone matrix. nih.gov
The benefits extend to various stem cell populations. Electrospun PLLA scaffolds with 5% this compound showed higher adhesion and proliferation of bone marrow-derived mesenchymal stem cells (BMSCs) compared to pure PLLA scaffolds. nih.gov On these modified scaffolds, BMSCs were observed to maintain their natural shape and integrate with the scaffold's microfibers, forming a three-dimensional cellular network indicative of a favorable interaction. nih.gov In vivo studies using a rat calvarial defect model confirmed these positive effects, showing that a P34HB/lecithin scaffold promoted vascularization and bone regeneration. rsc.orgresearchgate.net This synergistic effect of this compound combined with a polymer scaffold highlights its great potential for applications in regenerative medicine. researchgate.net
The following table details research findings on the cellular and regenerative outcomes of using this compound-modified scaffolds.
| Scaffold Composition | Cell Type | Key Cellular/Regenerative Outcomes |
| Polycaprolactone (PCL) with this compound | Saos-2 osteoblasts, Mesenchymal Stem Cells (MSCs) | Increased cellular attachment of osteoblasts; Upregulation of genes associated with osteogenesis in MSCs. researchgate.net |
| PLGA with 5% this compound | Human Fetal Osteoblasts | Demonstrated high cell viability and alkaline phosphatase activity; Enhanced expression of type I collagen. nih.gov |
| PLLA with 5% this compound | Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) | Possessed higher cell adhesion and proliferation than pure PLLA; Promoted the formation of a 3D cellular network. nih.gov |
| P34HB with this compound | Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) | Enhanced cell migration and osteogenic differentiation; In vivo, it improved vascularization and promoted bone regeneration. rsc.orgresearchgate.net |
| Salmon-derived this compound Nanoliposomes | Primary Cortical Neurons | Promoted neurite outgrowth and arborization; Enhanced the complexity and activity of neuronal networks. nih.gov |
Analytical Methodologies for Lecithin Research
Spectrophotometric Techniques for Lecithin Quantification
Spectrophotometry offers a method for the quantification of this compound, often by measuring its phosphorus content. A common approach involves the digestion of the sample to convert the organic phosphorus in phospholipids (B1166683) into inorganic phosphate (B84403), which can then be reacted to form a colored complex.
A method for the rapid detection of this compound concentration in eggs utilizes microwave digestion followed by UV-Vis spectrophotometry. researchgate.netsid.ir In this process, the sample is first treated with absolute ethanol to precipitate and remove phosphate-containing proteins that could interfere with the analysis. researchgate.netsid.ir The this compound-containing extract then undergoes microwave digestion with reagents like nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) to form phosphoric acid. sid.ir Vanadium ammonium (B1175870) molybdate is added to the resulting solution, forming a yellow complex ((NH₄)₃PO₄NH₄VO₃·16MoO₃) sid.ir. The concentration of this complex is determined by measuring its absorbance at a specific wavelength, such as 400 nm. researchgate.netsid.ir The this compound content is then calculated based on the phosphorus concentration, with the finding that this compound content is approximately 25 times that of the phosphorus concentration sid.ir. This technique has demonstrated a high degree of accuracy, with recovery rates around 90% researchgate.net.
Key Findings from Spectrophotometric Analysis of this compound:
Linearity: A linear relationship was established between absorbance and phosphorus concentration, with a correlation coefficient of 0.9998 researchgate.net.
Detection Limit: The detection limit for phosphorus was determined to be 0.2 μg researchgate.net.
Chromatographic Methods for Phospholipid Component Analysis
Chromatography is a fundamental technique for the analysis of this compound, enabling the separation of its complex mixture of phospholipids. Various chromatographic methods are employed to resolve different phospholipid classes, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI), from one another before identification and quantification.
Conventional analysis often involves multistep processes, starting with the isolation of individual phospholipid classes by methods like thin-layer chromatography (TLC) or normal-phase high-performance liquid chromatography sci-hub.se. These separated fractions are then further analyzed to determine the specific molecular species within each class sci-hub.se.
High-Performance Liquid Chromatography (HPLC) is a widely used and highly sensitive method for the determination and separation of this compound and its components. laboratuvar.com It provides precise results for the separation of non-volatile or easily degradable compounds laboratuvar.com.
Different HPLC configurations are utilized for this compound analysis. A preparative HPLC method was developed to separate this compound from other phospholipid classes using a 10-micron Spherisorb column with an isocratic solvent system of acetonitrile, isopropanol, methanol, water, and trifluoroacetic acid. nih.gov This method allows for excellent separation of the phosphatidylcholine fraction from sphingomyelin within about 30 minutes and demonstrates a better recovery rate than thin-layer chromatography nih.gov. Another approach used an HPLC system with a titania column for the separation and analysis of phosphatidylcholine (PC) in soybean this compound samples. rsc.org This method could separate PC from other components in under 6 minutes, with retention attributed to a combination of hydrophilic interaction and ligand exchange rsc.org.
Various detectors can be coupled with HPLC for phospholipid analysis, including Refractive Index Detectors (RID), Ultraviolet (UV) detectors, and Evaporative Light Scattering Detectors (ELSD) korea.ac.krcabidigitallibrary.org. While RIDs have been used, they often suffer from low sensitivity and high detection limits korea.ac.kr. UV detection can be more sensitive but is restricted by the transparency of common chromatographic solvents in the 200-210 nm region where phospholipids absorb light energy . The HPLC-ELSD method has shown excellent applicability for analyzing phosphatidylcholine in this compound, offering high resolution and reproducibility korea.ac.kr.
Table 1: Performance of HPLC-ELSD Method for Phosphatidylcholine Quantification This interactive table summarizes the validation results for an HPLC-ELSD method used to analyze phosphatidylcholine in different this compound sources.
| Parameter | Soy this compound | Egg Yolk this compound |
|---|---|---|
| Limit of Detection (LOD) | 22.64 µg/mL | 32.57 µg/mL |
| Limit of Quantification (LOQ) | 68.60 µg/mL | 98.68 µg/mL |
| Reproducibility | 98.15% | 104.29% |
| Uncertainty (95% CI) | 120.53 ± 12.15 mg/g | 406.59 ± 35.26 mg/g |
Data sourced from Moon, J., Chun, S. H., & Lee, K. W. (2024). korea.ac.kr
Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for phospholipid analysis, including higher speed, resolution, and simplicity . UPLC systems, often coupled with UV or mass spectrometry detectors, are used for the separation and detection of phospholipids like phosphatidylcholine and phosphatidylethanolamine in this compound from various sources, such as rice and sunflower oil .
A reverse-phase (RP) UPLC-UV system can successfully utilize solvents like acetonitrile, ethanol, methanol, isopropanol, and water for either isocratic or gradient elution . The use of UPLC coupled with Q Exactive Orbitrap electrospray mass spectrometry has been employed for the identification of this compound phospholipids in food products cabidigitallibrary.orgccsenet.orgresearchgate.net. This powerful combination allows for both normal-phase and reverse-phase separations to characterize PC and PE content cabidigitallibrary.orgccsenet.org. For instance, UPLC-ESI-MS/MS analysis was used to detect 142 different phospholipid molecules in grilled lamb, with PC being the most abundant researchgate.net.
Mass Spectrometry for this compound Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the detailed characterization and quantification of this compound's components. It provides an additional dimension to analysis by identifying compounds based on their molecular weight, which allows for characterization even without complete chromatographic separation avantiresearch.com. When coupled with liquid chromatography (LC-MS), it enables the simultaneous separation and detection of different phospholipid classes and the molecular species within each class sci-hub.se.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and Electrospray Tandem Mass Spectrometry (ESI-MS/MS) are powerful techniques for profiling both the protein and lipid components of this compound.
Research has utilized these methods to characterize the proteins present in different types of lecithins nih.gov. The molecular masses of the primary proteins in soy lecithins were determined by MALDI-MS to range from 10.5 to 52.2 kDa. nih.gov Further identification by MALDI-MS and electrospray tandem MS revealed that most of these major proteins belong to the 11S globulin fraction, a primary storage protein in soy and sunflower seeds. nih.gov Additionally, the seed maturation protein P34, part of the 7S globulin fraction and a known major allergen in soybeans, was also identified in soy lecithins nih.gov. Another study showed that Easy Ambient Sonic-Spray Ionization Mass Spectrometry (EASI-MS), when compared to MALDI-MS, provided richer compositional information for commercial lecithins nih.gov.
Table 2: Protein Content in Various this compound Samples This interactive table displays the protein content determined in different types of this compound, showcasing the variability among sources.
| This compound Type | Protein Content (mg/kg) |
|---|---|
| Standard Soy Lecithins | 232 - 1338 |
| Deoiled Soy this compound | 342 |
| Phosphatidylcholine-Enriched Soy Lecithins | Not Detectable - 163 |
| Sunflower Lecithins | 414 - 892 |
| Egg this compound | 50 |
Data sourced from Cabezas, D. M., et al. (2009). nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for the detailed characterization of specific phospholipids within this compound, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE). This method allows for the separation of different molecular species and their subsequent identification based on their mass-to-charge (m/z) ratio.
Using a high-throughput LC-MS lipidomic method, researchers have simultaneously determined the relative concentrations of dozens of PC and PE species in biological samples like plasma and liver tissue nih.gov. In one study, 57 PC/LPC (lysophosphatidylcholine) species and 18 PE/LPE (lysophosphatidylethanolamine) species in plasma were analyzed nih.gov. Similarly, two-dimensional HPLC coupled with mass spectrometry has been used to identify and quantify 24 molecular species of PE and 27 of PC in soybean this compound nih.govresearchgate.net.
Normal-phase LC-MS analysis of de-oiled sunflower this compound separated PE and PC into distinct peaks, and while chromatography alone could not separate species within the same class, their corresponding mass spectra allowed for their differentiation cabidigitallibrary.org.
Table 3: Dominant PC and PE Species in De-oiled Sunflower this compound Identified by LC-MS This interactive table shows the primary molecular species of Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) found in sunflower this compound, along with their observed mass-to-charge ratios.
| Phospholipid Species | Observed Mass-to-Charge Ratio (m/z) |
|---|---|
| PE 34:2 | 716.52130 |
| PE 36:4 | 740.52100 |
| PC 34:2 | 758.56830 |
| PC 36:4 | 782.56812 |
Data sourced from Xia, X., Gallegos-Peretz, T., & Nemzer, B. (2017). cabidigitallibrary.org
Microwave Digestion Techniques in this compound Analysis
Microwave digestion has emerged as a rapid and efficient sample pretreatment method for the analysis of this compound, particularly for determining its concentration in various food matrices like eggs. scispace.comiaea.orgijcce.ac.irresearchgate.net This technique, coupled with spectrophotometry, offers a swift alternative to traditional analytical methods. scispace.comiaea.orgijcce.ac.irresearchgate.netspkx.net.cn The core principle of this methodology involves the digestion of the this compound sample in a microwave system to break it down into its constituent parts, specifically to form phosphoric acid from the phosphate group in this compound. scispace.com Subsequently, a reagent such as vanadium ammonium molybdate is introduced to react with the phosphoric acid, forming a colored complex. scispace.com The intensity of this color, which is proportional to the phosphorus concentration, is then measured using a UV-Vis spectrophotometer at a specific wavelength, typically 400nm. scispace.comiaea.orgijcce.ac.irresearchgate.net The this compound content is then calculated based on the phosphorus concentration, as this compound content is 25 times the phosphorus concentration. scispace.com
A significant advantage of microwave digestion is its speed and efficiency in sample preparation. spkx.net.cn To ensure the accuracy of the results, a preliminary step is often required to eliminate potential interferences. For instance, when analyzing this compound in eggs, the homogenate is first treated with absolute ethanol. scispace.comiaea.orgijcce.ac.irresearchgate.net This step is crucial for precipitating and removing phosphate-containing proteins, which could otherwise inflate the measured phosphate concentration and lead to an overestimation of the this compound content. scispace.comiaea.orgijcce.ac.irresearchgate.netspkx.net.cn
Research has focused on optimizing the digestion process to achieve the best results. The selection of the digestion reagent is critical. A common and effective digestion system utilizes a combination of nitric acid (HNO₃) and hydrogen peroxide (H₂O₂). scispace.comresearchgate.net One study established an optimal digestion system consisting of 5.0 mL of concentrated HNO₃ and 2.5 mL of 30% (w/v) H₂O₂. scispace.comresearchgate.net The performance of the microwave digestion-spectrophotometry method has been validated through various parameters. For example, a linear relationship has been established between the absorbance and the phosphorus concentration, with a high correlation coefficient, demonstrating the method's reliability. scispace.comiaea.orgijcce.ac.irresearchgate.net
The table below summarizes the key parameters and findings from a study utilizing microwave digestion for this compound determination in eggs.
| Parameter | Value |
| Analytical Method | Microwave Digestion - Spectrophotometry |
| Wavelength for Detection | 400 nm |
| Linear Equation | A = 0.08628X (μg) |
| Correlation Coefficient | 0.9998 |
| Phosphorus Detection Limit | 0.2 μg |
| Recovery Rate | 90.0% - 96.0% |
| Optimized Digestion System | 5.0mL HNO₃ and 2.5mL H₂O₂ |
This table presents data from a study on the determination of this compound in eggs using microwave digestion and spectrophotometry. scispace.comresearchgate.net
The high recovery rates, typically above 90%, indicate a high degree of accuracy for this method. scispace.comiaea.orgijcce.ac.irspkx.net.cn Furthermore, the precision of the method has been deemed appropriate for the analysis of this compound in complex samples like eggs. scispace.com Compared to traditional methods, microwave digestion offers several advantages, including reduced reagent consumption, shorter experimental times, and consequently, less environmental pollution. scispace.comspkx.net.cn
Methods for Protein Extraction and Quantification in this compound Samples
The presence and quantity of proteins in this compound are critical quality parameters, and various analytical methods have been developed for their extraction and quantification. A comparative analysis of different techniques has shown that extraction with a solvent mixture of hexane-2-propanol-water followed by amino acid analysis is a highly suitable method for both isolating and quantifying proteins in this compound. nih.govacs.orgresearchgate.net This method has been validated for its sensitivity and reliability. nih.govacs.orgresearchgate.net
The performance of this extraction and quantification method is characterized by several key parameters. The detection limit for protein in this compound is as low as 15 mg of protein per kg of this compound, with a quantification limit of 50 mg/kg. nih.govacs.orgresearchgate.net The method also demonstrates good repeatability, with relative repeatability limits of 12.6% for samples containing 0-500 mg/kg of protein and 7.5% for those with 500-5000 mg/kg. nih.govacs.orgresearchgate.net Furthermore, protein recovery rates are excellent, ranging from 101% to 123%. nih.govacs.orgresearchgate.net
The protein content can vary significantly depending on the source and type of this compound. For instance, standard soy lecithins have been found to contain between 232 and 1338 mg/kg of protein, while deoiled soy this compound contained 342 mg/kg. nih.govacs.orgresearchgate.net In contrast, phosphatidylcholine-enriched soy lecithins had lower or non-detectable protein levels. nih.govacs.orgresearchgate.net Sunflower lecithins showed protein content at 414 and 892 mg/kg, and egg this compound had a protein content of 50 mg/kg. nih.govacs.orgresearchgate.net
The table below provides a summary of protein content in various types of this compound as determined by the hexane-2-propanol-water extraction and amino acid analysis method.
| This compound Type | Protein Content (mg/kg) |
| Standard Soy Lecithins | 232 - 1338 |
| Deoiled Soy this compound | 342 |
| Phosphatidylcholine-Enriched Soy Lecithins | Not detectable - 163 |
| Sunflower Lecithins | 414 - 892 |
| Egg this compound | 50 |
This table summarizes the protein content found in different types of this compound using a validated extraction and quantification method. nih.govacs.orgresearchgate.net
Further characterization of the extracted proteins is often carried out using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and mass spectrometry. nih.govacs.org SDS-PAGE analysis has revealed that the protein patterns in standard soy and sunflower lecithins are very similar to those found in their respective flours. nih.govacs.orgresearchgate.net The protein profile of egg this compound, however, shows several bands across a broad range of molecular masses. nih.govacs.orgresearchgate.net
For more detailed identification, matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) and electrospray tandem mass spectrometry (ESI-MS/MS) are employed. nih.govacs.org These analyses have determined the molecular masses of the primary proteins in soy lecithins and soy flour to be in the range of 10.5 to 52.2 kDa. nih.govacs.orgresearchgate.net A significant finding is that most of the major proteins identified in soy and sunflower lecithins belong to the 11S globulin fraction, a major storage protein in these seeds. nih.govacs.orgresearchgate.net Additionally, the seed maturation protein P34, part of the 7S globulin fraction of soy proteins, has also been identified in soy lecithins. nih.govacs.orgresearchgate.net This is noteworthy as the P34 protein is a known major allergen in soybeans. nih.govacs.orgresearchgate.net
Research Directions and Emerging Applications
Elucidating Molecular Mechanisms of Lecithin Action in Health and Disease
Research is actively exploring the precise molecular mechanisms through which this compound exerts its effects in health and disease. This compound's primary component, phosphatidylcholine (PC), is crucial for cell membrane integrity and function across all organs. researchgate.net
One key area of focus is the enzyme this compound-cholesterol acyltransferase (LCAT), which is responsible for the synthesis of cholesteryl esters in plasma. LCAT plays a central role in the formation and maturation of high-density lipoproteins (HDL) and in reverse cholesterol transport (RCT), a major mechanism by which HDL influences the development of atherosclerosis. ahajournals.org Studies are investigating how LCAT activity, influenced by this compound, impacts lipid metabolism and cardiovascular health, particularly its ability to reduce low-density lipoproteins (LDL) and promote HDL synthesis. nih.govresearchgate.net Contradictory findings regarding LCAT's role in atherosclerosis, however, highlight the need for further research to clarify its precise impact. nih.govnih.gov
This compound may also act through cholinergic mechanisms and by altering cell membrane properties, which could contribute to its efficacy in certain neurological conditions. consensus.app Furthermore, this compound, especially when complexed with gallic acid, has demonstrated significant antioxidant activity, protecting cell membranes from reactive oxygen species (ROS) and preserving mitochondrial function. consensus.apprsc.org This antioxidant property is being investigated for its potential in ameliorating liver damage and iron overload. rsc.org
Development of Novel this compound-Derived Biomaterials and Formulations
This compound's amphiphilic nature makes it an excellent candidate for developing novel biomaterials and formulations, particularly in drug delivery systems. kemdikbud.go.id Liposomes, spherical vesicles composed of phospholipid bilayers, are a significant area of development. This compound, especially soy this compound, is frequently used in liposome (B1194612) formulations due to its high biocompatibility, transfer efficiency, and ability to enhance drug penetration. kemdikbud.go.id These liposomes can encapsulate both hydrophobic and hydrophilic drugs, improving their stability and reducing toxicity. kemdikbud.go.id
Computational modeling, such as molecular dynamics simulations, plays a crucial role in the design and understanding of these this compound-based biomaterials. These simulations can predict liposome size and morphology and investigate the interactions between drug molecules and the phospholipid membranes. kemdikbud.go.id
Investigation of this compound's Role in Specific Disease Pathogenesis
This compound's involvement in the pathogenesis of various diseases is a significant area of ongoing research.
Alzheimer's Disease and Cognitive Impairment: this compound is a major dietary source of choline (B1196258), a precursor to acetylcholine, a neurotransmitter crucial for brain function. nih.govbangkokhospital.com While some studies suggest that adequate dietary intake of phosphatidylcholine is associated with a lower risk of dementia, randomized controlled trials (RCTs) have generally not shown substantial benefits of this compound supplementation in treating Alzheimer's disease or Parkinsonian dementia. nih.govalzdiscovery.orgalzdiscovery.org However, some research indicates that altered phosphatidylcholine levels in biofluids might serve as biomarkers for cognitive decline. alzdiscovery.org Recent animal studies have explored the potential of soy this compound, often in combination with soy isoflavones, to improve learning and memory impairments by modulating cerebral vasodilation and activating specific signaling pathways in the brain. mdpi.comsciopen.com
Liver Disease: Choline, derived from this compound, is essential for liver function, and its deficiency is linked to fatty liver disease. researchgate.netalzdiscovery.org Research indicates that this compound, or specific components like dilauroyl phosphatidylcholine (DLPC), may have hepatoprotective effects. consensus.appbcm.edu Studies in animal models have shown that this compound supplementation can decrease liver enzymes (ALT and AST) and improve liver histology in models of liver injury, such as high cholesterol, toxins, iron overload, and alcohol-induced liver disease. rsc.orgconsensus.app DLPC, a trace component of this compound, has been shown to reduce fatty liver and improve insulin (B600854) sensitivity in mice by stimulating the liver receptor homolog-1 (LRH-1). bcm.edu
Inflammatory Bowel Disease (IBD): this compound, particularly its phosphatidylcholine (PC) component, is a significant part of the intestinal mucus layer, forming a hydrophobic barrier against commensal microbiota. researchgate.netnih.gov In ulcerative colitis (UC), a form of IBD, the mucus PC content is significantly reduced. researchgate.netnih.govmedicalnewstoday.com This reduction is considered to be of primary pathogenetic significance, allowing bacteria to penetrate the mucus and induce inflammation. researchgate.netnih.gov Consequently, a therapeutic strategy involving delayed-release PC formulations is being developed to compensate for this deficiency and improve inflammatory activity in UC patients. researchgate.netnih.gov While some food additive emulsifiers have been implicated in gut inflammation, naturally occurring this compound has been suggested to improve the re-establishment of an intact mucosal barrier. researchgate.netkcl.ac.uk
Sustainable and Alternative Sources of this compound for Biomedical Research
Traditionally, this compound is primarily sourced from soybeans and eggs. webmd.commedicalnewstoday.com However, due to concerns about allergens (soy) and genetically modified crops (soy), there is a growing interest in sustainable and alternative sources. mdpi.comwikipedia.org Sunflower this compound is gaining popularity as a non-GMO and allergen-friendly alternative, often extracted through gentler, chemical-solvent-free processes like cold pressing. medicalnewstoday.com Research also explores lecithins derived from marine animals, which, despite being less studied, can have a higher phospholipid composition compared to plant sources. mdpi.comresearchgate.net These alternative sources are crucial for expanding the applications of this compound in biomedical research, especially for individuals with specific dietary restrictions or preferences.
Advanced Computational Modeling and Simulation of this compound Interactions
Advanced computational modeling and simulation techniques, particularly molecular dynamics (MD) simulations, are increasingly employed to understand the complex interactions of this compound at a molecular level. kemdikbud.go.idresearchgate.net These methods provide detailed three-dimensional structural and dynamic information about this compound in various environments, such as biological membranes. nih.gov
Key applications include:
Membrane Interactions: MD simulations are used to study the behavior of this compound in lipid bilayers, modeling biological membranes. They can analyze factors like chain order parameters, water permeation, and the influence of other molecules like cholesterol on membrane properties. researchgate.netnih.govmdpi.comnih.gov
Drug Delivery Systems: Computational modeling helps in designing and optimizing this compound-based liposomal nanoparticles for drug encapsulation and delivery. For example, simulations have been used to characterize the interaction of this compound nanoliposomes with compounds like capsaicin (B1668287) and chitosan (B1678972), revealing how chitosan deposits on the liposome surface and influences its stability. mdpi.com
Protein-Lecithin Interactions: MD simulations can elucidate the binding mechanisms between this compound and proteins, such as the receptor-binding domain of the SARS-CoV-2 spike protein, suggesting potential therapeutic applications for this compound-based nasal sprays. researchgate.netnih.gov
Molecular Imprinting: Computational tools like AutoDock Vina and BIOVIA Discovery Studio are used to screen interactions between this compound and functional monomers for the development of this compound molecularly imprinted polymers (MIPs) for applications like endotoxin (B1171834) removal. researchgate.net
These computational approaches provide valuable insights into this compound's physicochemical and structural properties, guiding the development of new this compound-based materials and understanding its biological roles. kemdikbud.go.idmdpi.com
Q & A
Q. How can researchers standardize lecithin sources for reproducibility in experimental studies?
this compound derived from soy, egg, or sunflower varies in phospholipid composition, affecting experimental outcomes. To standardize, researchers should:
- Characterize the phospholipid profile using HPLC or NMR .
- Report fatty acid chain length and saturation levels, as these influence emulsification and bioavailability .
- Use certified reference materials (CRMs) from suppliers adhering to ISO/IEC 17025 standards.
Q. What in vitro models are most appropriate for studying this compound’s interaction with cell membranes?
- Liposome-based assays : Mimic membrane permeability using phosphatidylcholine-rich liposomes .
- Caco-2 cell monolayers : Evaluate intestinal absorption and transport mechanisms .
- Mitochondrial membrane potential assays : Quantify this compound’s antioxidant effects via flow cytometry .
Q. How should this compound be processed to minimize oxidative degradation in sample preparation?
- Store under nitrogen or argon to prevent lipid peroxidation .
- Add antioxidants (e.g., α-tocopherol) at 0.01–0.1% w/w during liposome formulation .
- Monitor oxidation via thiobarbituric acid reactive substances (TBARS) assays .
Advanced Research Questions
Q. What experimental design strategies optimize this compound-based formulations for drug delivery?
- Response Surface Methodology (RSM) : Use Box-Behnken or Central Composite Designs (CCD) to model interactions between this compound concentration, cholesterol ratio, and surfactant levels .
- Factorial Designs : Evaluate main effects (e.g., this compound purity, hydration time) on encapsulation efficiency .
- Desirability Function : Prioritize multiple responses (e.g., vesicle size, drug release kinetics) using software like Design-Expert® .
Q. How can researchers resolve contradictions in this compound’s role in cholesterol metabolism?
- This compound:Cholesterol Acyltransferase (LCAT) Studies : Use LCAT-knockout murine models to isolate this compound’s contribution to HDL-CE formation .
- Tracer Techniques : Employ isotopic labeling (e.g., ³H-cholesterol) to track hepatic vs. adrenal lipid delivery pathways .
- Gene Expression Analysis : Quantify scavenger receptor class B type I (SR-BI) upregulation in adrenal tissues via qPCR .
Q. What statistical methods are critical for analyzing time-dependent this compound effects in longitudinal studies?
- Repeated-Measures ANOVA : Assess variations in plasma phosphatidylcholine levels across multiple timepoints .
- Benjamini-Hochberg Correction : Adjust p-values for multiple comparisons in microbiota-TMAO pathway analyses .
- Mixed-Effects Models : Account for individual variability in dietary intervention trials .
Q. How can this compound’s neuroprotective effects be mechanistically linked to mitochondrial DNA preservation?
- Auditory Brainstem Response (ABR) Testing : Measure hearing sensitivity in aged rodent models .
- mtDNA Deletion Analysis : Amplify mtDNA4834 deletions via PCR in cochlear tissues .
- Mitochondrial Membrane Potential Assays : Use JC-1 dye and flow cytometry to quantify ROS-induced damage .
Q. What methodologies address batch-to-batch variability in this compound used for nanoparticle synthesis?
- Quality-by-Design (QbD) : Define critical material attributes (CMAs) via risk assessment matrices .
- Dynamic Light Scattering (DLS) : Standardize vesicle size distribution (PDI < 0.3) .
- Accelerated Stability Testing : Monitor aggregation under stress conditions (e.g., 40°C/75% RH) .
Contradictions & Methodological Challenges
Q. How should conflicting data on hydroxylated this compound’s toxicity be reconciled?
Q. What systematic review strategies are effective for synthesizing clinical data on this compound’s efficacy in ulcerative colitis?
Q. Tables for Key Methodological Comparisons
| Experimental Design | Application | Key Variables | Reference |
|---|---|---|---|
| Box-Behnken Design | Liposome optimization | This compound, Cholesterol, Surfactant ratio | |
| Central Composite Design (CCD) | Nanoemulsion stability | PKOEs/Lecithin ratio, Hydration time | |
| Factorial Design | Encapsulation efficiency | This compound purity, Drug-to-lipid ratio |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
